9H-Fluoren-2-amine, N-(4'-ethenyl[1,1'-biphenyl]-4-yl)-9,9-dimethyl-

Catalog No.
S12796175
CAS No.
M.F
C29H25N
M. Wt
387.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9H-Fluoren-2-amine, N-(4'-ethenyl[1,1'-biphenyl]-4...

Product Name

9H-Fluoren-2-amine, N-(4'-ethenyl[1,1'-biphenyl]-4-yl)-9,9-dimethyl-

IUPAC Name

N-[4-(4-ethenylphenyl)phenyl]-9,9-dimethylfluoren-2-amine

Molecular Formula

C29H25N

Molecular Weight

387.5 g/mol

InChI

InChI=1S/C29H25N/c1-4-20-9-11-21(12-10-20)22-13-15-23(16-14-22)30-24-17-18-26-25-7-5-6-8-27(25)29(2,3)28(26)19-24/h4-19,30H,1H2,2-3H3

InChI Key

MIUKHVRYVHYSOH-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC=C(C=C4)C5=CC=C(C=C5)C=C)C

9H-Fluoren-2-amine, N-(4'-ethenyl[1,1'-biphenyl]-4-yl)-9,9-dimethyl- is a synthetic organic compound with the molecular formula C29_{29}H25_{25}N and a molecular weight of 387.5 g/mol. This compound features a fluorenyl amine structure substituted with an ethenyl group attached to a biphenyl moiety, along with two dimethyl groups at the 9-position of the fluorenyl ring. The structural complexity and unique substituents contribute to its potential applications in organic electronics and material science.

Typical for amines and alkenes, including:

  • Nucleophilic substitutions: The amine group may participate in nucleophilic substitution reactions, particularly when reacted with electrophiles.
  • Alkene reactions: The ethenyl group can undergo addition reactions, such as hydrogenation or halogenation.
  • Polymerization: Given its structure, it may also participate in polymerization processes, especially in the synthesis of conjugated polymers used in electronic applications.

While specific biological data on 9H-Fluoren-2-amine, N-(4'-ethenyl[1,1'-biphenyl]-4-yl)-9,9-dimethyl- is limited, compounds with similar structures have been investigated for their biological activities. Generally, fluorenyl derivatives have shown potential as:

  • Anticancer agents: Some fluorenyl compounds exhibit cytotoxicity against cancer cell lines.
  • Antioxidants: Certain derivatives may possess antioxidant properties due to their ability to scavenge free radicals.

The synthesis of 9H-Fluoren-2-amine, N-(4'-ethenyl[1,1'-biphenyl]-4-yl)-9,9-dimethyl- typically involves multiple steps:

  • Preparation of the fluorenyl amine: This can be achieved through the amination of fluorenone or related compounds.
  • Formation of the ethenyl biphenyl moiety: This step may involve coupling reactions such as Suzuki or Heck coupling to introduce the biphenyl substituent.
  • Dimethylation: Finally, dimethylation can be performed using methylating agents like dimethyl sulfate or methyl iodide.

9H-Fluoren-2-amine, N-(4'-ethenyl[1,1'-biphenyl]-4-yl)-9,9-dimethyl- has potential applications in:

  • Organic light-emitting diodes (OLEDs): Its electron-rich nature allows it to function effectively as a hole transport material.
  • Organic photovoltaics: The compound's ability to facilitate charge transport makes it suitable for use in solar cells.
  • Fluorescent materials: Its structural properties may enable applications in fluorescent sensors or dyes.

Interaction studies involving this compound would focus on its electronic properties and how they affect its behavior in various environments. Key areas include:

  • Charge transport studies: Evaluating how effectively the compound facilitates electron or hole mobility in device structures.
  • Photophysical studies: Investigating its fluorescence properties and stability under light exposure.

Several compounds share structural characteristics with 9H-Fluoren-2-amine, N-(4'-ethenyl[1,1'-biphenyl]-4-yl)-9,9-dimethyl-. Here are some notable examples:

Compound NameStructureUnique Features
9H-Fluoren-2-amineFluorenBasic structure without additional substituents.
N-(4'-ethenylphenyl)-9H-fluoren-2-amineEthenyl PhenylSimilar ethenyl substitution but lacks biphenyl component.
9H-Fluoren-2-methanamineMethanamineContains a methylene group instead of an ethenyl group.

The uniqueness of 9H-Fluoren-2-amine, N-(4'-ethenyl[1,1'-biphenyl]-4-yl)-9,9-dimethyl- lies in its combination of a fluorenyl framework with both ethenyl and biphenyl substituents that enhance its electronic properties for applications in advanced materials.

XLogP3

8.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

387.198699802 g/mol

Monoisotopic Mass

387.198699802 g/mol

Heavy Atom Count

30

Dates

Last modified: 08-09-2024

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